molecular formula C4H13Br2N5S B020805 VUF 8430 dihydrobromide CAS No. 100130-32-3

VUF 8430 dihydrobromide

Cat. No. B020805
M. Wt: 323.06 g/mol
InChI Key: GPWJSTKHQMIXCA-UHFFFAOYSA-N
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Description

Chemical compounds, such as VUF 8430 dihydrobromide, are often studied for their unique molecular structures, synthesis methods, and properties. These studies encompass experimental and computational approaches to understand their physical and chemical characteristics, reactivity, and potential applications in various fields.

Synthesis Analysis

The synthesis of complex molecules typically involves strategic reactions, including catalysis and functional group transformations. For instance, coordination chemistry plays a crucial role in the synthesis of dihydrogen complexes, indicating the diversity of methods available for synthesizing various compounds (Heinekey & Oldham, 1993).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding compound behavior. X-ray diffraction and spectroscopy, including vacuum ultraviolet (VUV) and infrared (IR) regions, are key techniques. For example, the VUV spectrum of N,N-dimethylformamide reveals insights into electronic structure and photodissociation dynamics, highlighting the importance of structural analysis in understanding chemical behavior (Shastri et al., 2017).

Chemical Reactions and Properties

Chemical reactivity and properties are influenced by molecular structure. For example, the catalytic oxidative dehydrogenation of cyclohexene demonstrates how catalysts can selectively influence chemical reactions, showcasing the complex interplay between structure and reactivity (Nguyen et al., 2014).

Physical Properties Analysis

The physical properties of a compound, such as melting points, solubility, and crystalline structure, are directly tied to its molecular conformation. The determination of crystal structures provides essential data for understanding these properties and their implications for material behavior and application (Binnie & Robertson, 1949).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards different reagents, and stability, are foundational for predicting how a compound interacts in various environments. The study of anhydrous hydrogen fluoride's reactivity with different protective groups offers insights into the nuanced chemical behavior of compounds (Sakakibara et al., 1967).

Scientific Research Applications

  • Memory Impairment in Mice : A study found that intracerebellar microinjections of VUF-8430 in mice impaired memory consolidation in both open field and rotarod tasks, indicating its potential influence on cognitive processes (Fernandes et al., 2021).

  • Impact on Anxiety and Fear : Another research demonstrated that microinjection of VUF-8430 into the cerebellar vermis of mice impaired performance in anxiety- and fear-mediated models, suggesting a role in cognitive impairments (C. Fernandes et al., 2017).

  • Modulation of Locomotor and Exploratory Behaviors : Intracerebellar microinjections of VUF-8430 in mice modulated their locomotor and exploratory behaviors, highlighting its behavioral effects (E. Guilherme et al., 2018).

  • Influence on Cell Signaling Pathways : Systemic injection of VUF-8430 in mice was found to impair cell signaling pathways in the cerebellar vermis and prefrontal cortex, potentially impacting emotional memory processes (C. Fernandes et al., 2019).

  • Blood Glucose Regulation During Stress : The compound has been observed to play a role in blood glucose regulation during immobilization stress, with VUF 8430 reducing blood glucose levels (N. Sharma et al., 2015).

  • Exploration of Histamine Receptors : VUF 8430 has been used to study the role and modulation of histamine receptors in various contexts, including pain management and allergic reactions (Fiona M. Smith et al., 2008).

Safety And Hazards

VUF 8430 dihydrobromide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-(diaminomethylideneamino)ethyl carbamimidothioate;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N5S.2BrH/c5-3(6)9-1-2-10-4(7)8;;/h1-2H2,(H3,7,8)(H4,5,6,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWJSTKHQMIXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(=N)N)N=C(N)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Br2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60142970
Record name Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60142970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VUF 8430 dihydrobromide

CAS RN

100130-32-3
Record name Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100130323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60142970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MD Sanna, V Borgonetti, E Masini, N Galeotti - European Journal of …, 2020 - Elsevier
… VUF 8430 dihydrobromide, histamine dihydrochloride, and clonidine hydrochloride (Tocris Bioscience, Bristol, UK) were dissolved in saline (0.9% NaCl) immediately before use and …
Number of citations: 7 www.sciencedirect.com
N Yang, Y Ju, D Huang, K Ling, H Jin, J Liu… - Evidence-Based …, 2021 - hindawi.com
… Histamine, histamine trifluoromethyl toluidide (HTMT), capsaicin, VUF 8430 dihydrobromide, and AMG9810 were obtained from Sigma-Aldrich Corp. (St. Louis, MO, USA). …
Number of citations: 3 www.hindawi.com
NN Yang, H Shi, G Yu, CM Wang, C Zhu, Y Yang… - Scientific Reports, 2016 - nature.com
Osthole, an active coumarin isolated from Cnidium monnieri (L.) Cusson, has long been used in China as an antipruritic herbal medicine; however, the antipruitic mechanism of osthole …
Number of citations: 33 www.nature.com
G Cricco, E Valli, E Rivera, G Martín, MS Sáez… - 2011 - academia.edu
… VUF 8430 dihydrobromide (Tocris) H4 histamine receptor agonist Lim et al (2006). Discovery of S-(2-guanidylethyl)isothiourea (VUF 8430) as a potent nonimidazole histamine H4 …
Number of citations: 9 www.academia.edu
V Borgonetti, N Galeotti - International Journal of Molecular Sciences, 2022 - mdpi.com
Growing evidence points to the histamine system as a promising target for the management of neuropathic pain. Preclinical studies reported the efficacy of H 3 R antagonists in reducing …
Number of citations: 1 www.mdpi.com
AA Ago, A Ago - labchem-wako.fujifilm.com
● 高効率に microRNA を精製● 特異性に優れた抗ヒト Ago2 モノクローナル抗体を使用● 非 特異的タンパク質の吸着が少ない高性能ビーズを使用● microRNA のクローニングに応用可能 …
Number of citations: 0 labchem-wako.fujifilm.com

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